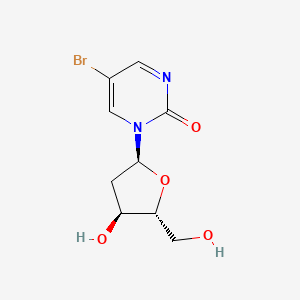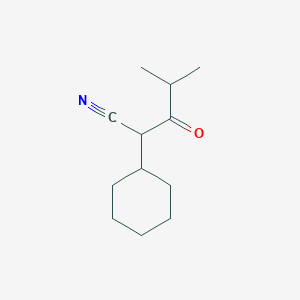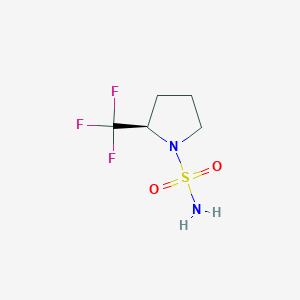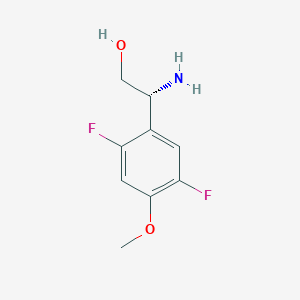
(R)-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, using reagents like ammonium acetate and sodium cyanoborohydride.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol may involve:
Large-Scale Reduction: Utilizing hydrogenation processes with catalysts such as palladium on carbon.
Continuous Flow Amination: Employing continuous flow reactors to enhance the efficiency and yield of the amination step.
Automated Chiral Resolution: Using automated systems for chiral resolution to ensure high purity and enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 2-Amino-2-(2,5-difluoro-4-methoxyphenyl)acetone.
Reduction: 2-Alkylamino-2-(2,5-difluoro-4-methoxyphenyl)ethanol.
Substitution: 2-Amino-2-(2,5-difluoro-4-alkylthio/methoxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Chiral Building Block: Employed as a chiral building block in asymmetric synthesis.
Biology
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Receptor Ligands: Studied as a ligand for various biological receptors.
Medicine
Drug Development: Explored for its potential in the development of new therapeutic agents.
Pharmacokinetics: Analyzed for its pharmacokinetic properties in drug metabolism studies.
Industry
Material Science: Utilized in the development of novel materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in industrial processes.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, leading to inhibition or activation of the target. The fluorine atoms enhance the compound’s stability and binding affinity through electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol: The racemic mixture of the compound.
2-Amino-2-(2,5-difluoro-4-methoxyphenyl)propanol: A similar compound with an additional methyl group.
2-Amino-2-(2,5-difluoro-4-methoxyphenyl)butanol: A similar compound with an additional ethyl group.
Uniqueness
®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. The presence of fluorine atoms also enhances its stability and reactivity compared to non-fluorinated analogs.
Eigenschaften
Molekularformel |
C9H11F2NO2 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO2/c1-14-9-3-6(10)5(2-7(9)11)8(12)4-13/h2-3,8,13H,4,12H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
SJASNEVRMVMJNZ-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)F)[C@H](CO)N)F |
Kanonische SMILES |
COC1=C(C=C(C(=C1)F)C(CO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)
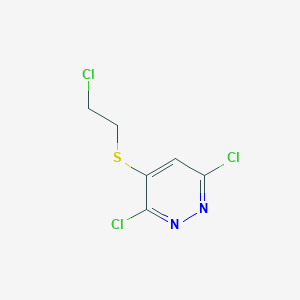
![6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)
![tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13094300.png)
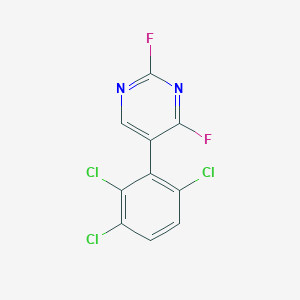
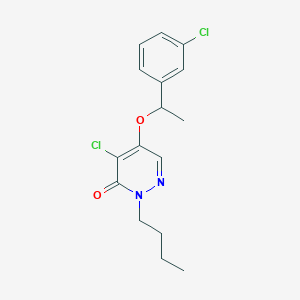
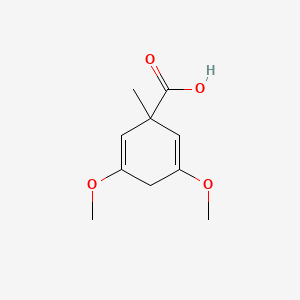
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
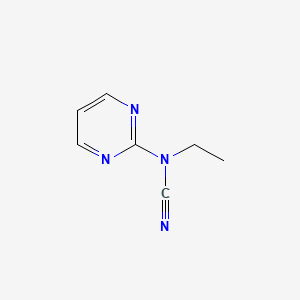

![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
